molecular formula C16H14INO B1300567 4-(4-Iodoanilino)-3-phenyl-3-buten-2-one CAS No. 915372-65-5

4-(4-Iodoanilino)-3-phenyl-3-buten-2-one

Cat. No.: B1300567
CAS No.: 915372-65-5
M. Wt: 363.19 g/mol
InChI Key: GWGNYMLCMBNFCO-UHFFFAOYSA-N
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Description

4-(4-Iodoanilino)-3-phenyl-3-buten-2-one is a β-unsaturated ketone featuring a 4-iodoanilino group and a phenyl substituent at the β-position. Its molecular formula is C₁₆H₁₄INO, with a molecular weight of 357.20 g/mol.

The 4-iodoanilino moiety is critical for molecular interactions, such as hydrogen bonding with residues like His 602 or Arg 403 in enzyme active sites, as observed in docking studies of structurally related compounds . Its crystal structure (monoclinic, P2₁/c space group) reveals intermolecular hydrogen bonding (O–H···O and N–H···O), influencing solid-state stability .

Properties

CAS No.

915372-65-5

Molecular Formula

C16H14INO

Molecular Weight

363.19 g/mol

IUPAC Name

4-(4-iodoanilino)-3-phenylbut-3-en-2-one

InChI

InChI=1S/C16H14INO/c1-12(19)16(13-5-3-2-4-6-13)11-18-15-9-7-14(17)8-10-15/h2-11,18H,1H3

InChI Key

GWGNYMLCMBNFCO-UHFFFAOYSA-N

SMILES

CC(=O)C(=CNC1=CC=C(C=C1)I)C2=CC=CC=C2

Canonical SMILES

CC(=O)C(=CNC1=CC=C(C=C1)I)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The table below compares key structural and physicochemical properties of 4-(4-Iodoanilino)-3-phenyl-3-buten-2-one with its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Activities Reference
This compound C₁₆H₁₄INO 357.20 4-iodoanilino, phenyl Target compound; potential kinase inhibitor
4-[3,5-Bis(trifluoromethyl)anilino]-3-phenyl-3-buten-2-one C₁₈H₁₃F₆NO 373.30 3,5-bis(trifluoromethyl)anilino Increased lipophilicity (CF₃ groups), higher molecular weight
4-(4-Acetylanilino)-3-(3,4-dimethoxyphenyl)-3-buten-2-one C₂₀H₂₁NO₄ 339.39 Acetylanilino, 3,4-dimethoxyphenyl Enhanced solubility (polar OCH₃ groups), metabolic stability
4-(2-Iodophenyl)but-3-en-2-one C₁₀H₉IO 272.08 2-iodophenyl Positional isomer; steric hindrance reduces binding affinity
N-(4-Iodophenyl)maleamic acid C₁₀H₈INO₃ 317.08 Maleamic acid backbone Light-sensitive; higher melting point (193–194°C)
2-[4-[[2-(4-Iodoanilino)-2-oxoacetyl]amino]anilino]-2-oxo-1-phenylethanesulfonic acid C₂₂H₂₀IN₃O₆S 581.38 Sulfonic acid group IC₅₀ = 50,000 nM (dual specificity phosphatase 3 inhibition)

Pharmacokinetic and Metabolic Profiles

  • Absorption and Metabolism: Studies on trans-methyl styryl ketone (MSK; trans-4-phenyl-3-buten-2-one) () reveal rapid presystemic metabolism (>95% first-pass effect) to glycine conjugates (e.g., N-phenylacetyl-L-glycine). This suggests that β-unsaturated ketones like this compound may undergo similar rapid hepatic conjugation, limiting oral bioavailability .
  • Topical Absorption : MSK showed >60% skin absorption but negligible systemic exposure due to local metabolism. This property could be leveraged for topical formulations of the target compound to avoid systemic toxicity .

Crystallographic and Solid-State Behavior

  • The title compound’s analog, 4-(4-Iodoanilino)-2-methylene-4-oxobutanoic acid, crystallizes in a monoclinic system (P2₁/c) with hydrogen-bonded dimers along the b-axis. This contrasts with N-(4-Iodophenyl)maleamic acid (), which likely adopts a planar conformation due to the maleamic acid backbone. Such differences impact solubility and formulation stability .

Substituent Effects on Reactivity

  • Electron-Withdrawing Groups: The 4-iodoanilino group enhances electrophilicity at the β-carbon, facilitating nucleophilic attacks (e.g., Michael addition). This reactivity is reduced in analogs with electron-donating groups like 3,4-dimethoxyphenyl .

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